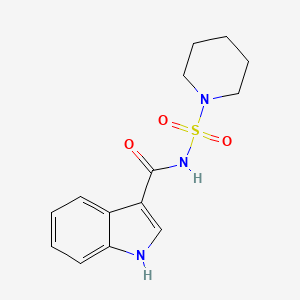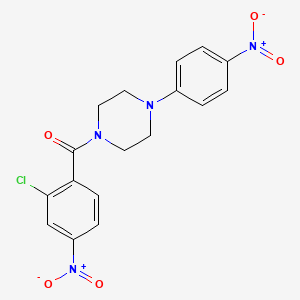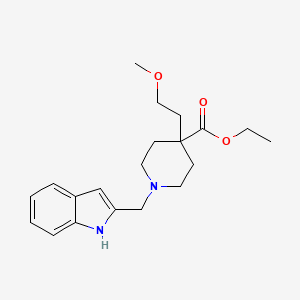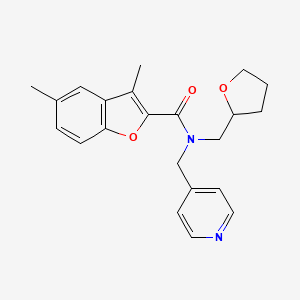
N-(1-piperidinylsulfonyl)-1H-indole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PSIC is a chemical compound with the molecular formula C15H19N3O3S. It was first synthesized in 2010 by researchers at the University of California, San Francisco. PSIC has been found to have potential therapeutic applications in various fields, including cancer research, neurology, and immunology.
Mechanism of Action
PSIC exerts its effects by inhibiting the activity of a protein called Glycogen Synthase Kinase-3 (GSK-3). GSK-3 is involved in various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting GSK-3, PSIC can modulate these cellular processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
PSIC has been shown to have a range of biochemical and physiological effects. In cancer cells, PSIC inhibits cell growth and induces apoptosis (programmed cell death). In neurology, PSIC has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In immunology, PSIC has been found to have anti-inflammatory effects and to modulate the immune response.
Advantages and Limitations for Lab Experiments
One of the advantages of PSIC for lab experiments is its specificity for GSK-3 inhibition. This allows researchers to study the effects of GSK-3 inhibition without the confounding effects of other cellular processes. However, PSIC has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on PSIC. One area of research is the development of PSIC analogs with improved solubility and potency. Another area of research is the investigation of PSIC's effects on other cellular processes beyond GSK-3 inhibition. Additionally, PSIC's potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and inflammation, warrant further investigation.
Synthesis Methods
The synthesis of PSIC involves several steps, starting with the reaction of 2-nitrobenzaldehyde with piperidine to form a nitroalkene intermediate. The nitroalkene intermediate is then reduced to a piperidine amine, which is subsequently reacted with 1H-indole-3-carboxylic acid to form PSIC. The synthesis method for PSIC is complex and requires expertise in organic chemistry.
Scientific Research Applications
PSIC has been found to have potential therapeutic applications in various fields of scientific research. In cancer research, PSIC has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and prostate cancer. PSIC has also been found to have potential therapeutic applications in neurology, where it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, PSIC has been found to have anti-inflammatory effects and to modulate the immune response.
properties
IUPAC Name |
N-piperidin-1-ylsulfonyl-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c18-14(12-10-15-13-7-3-2-6-11(12)13)16-21(19,20)17-8-4-1-5-9-17/h2-3,6-7,10,15H,1,4-5,8-9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDENAYXSQAWGMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)NC(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-dimethyl-3-[(1-piperidinylacetyl)oxy]propyl 1-piperidinylacetate](/img/structure/B5212018.png)

![7-{(4-chlorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B5212037.png)
![5-[4-(dimethylamino)benzylidene]-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5212045.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B5212050.png)




![((2S)-1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B5212081.png)

![5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5212108.png)

![1-{2-[(2,5-dimethoxyphenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5212134.png)